molecular formula C11H15ClN4OS B1445937 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1803597-91-2

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Cat. No.: B1445937
CAS No.: 1803597-91-2
M. Wt: 286.78 g/mol
InChI Key: BKIQJDQDJXTJSZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperazine ring linked via a methyl group to a 1,2,4-oxadiazole ring substituted at the 3-position with a thiophen-2-yl group. Its molecular formula is C₁₁H₁₅ClN₄OS, with a molecular weight of 286.78 g/mol . It is commercially available (CAS: 1803597-91-2) through suppliers like American Elements, primarily for research applications .

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS.ClH/c1-2-9(17-7-1)11-13-10(16-14-11)8-15-5-3-12-4-6-15;/h1-2,7,12H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQJDQDJXTJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Steps

Step 1: Oxadiazole Ring Formation
  • Reactants: Thiophene-2-carboxylic acid (or its derivatives) and an amidoxime (e.g., glyoxylic acid amidoxime).
  • Reaction Conditions: The condensation is commonly performed under acidic conditions, often with heating around 80°C for 12 hours.
  • Mechanism: The amidoxime nucleophilically attacks the activated carboxylic acid derivative, followed by cyclization and dehydration to yield the 1,2,4-oxadiazole ring.
  • Enhancements: Microwave-assisted synthesis can be employed to improve reaction efficiency and reduce time.
Step 2: Piperazine Incorporation
  • Reactants: The oxadiazole intermediate bearing a suitable leaving group (e.g., a halomethyl substituent) and piperazine.
  • Reaction Conditions: Nucleophilic substitution is carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~100°C) under inert atmosphere (nitrogen) for approximately 8 hours.
  • Catalysts/Base: Potassium carbonate (K₂CO₃) or similar bases facilitate deprotonation and enhance nucleophilicity.
  • Outcome: The piperazine ring is attached via the methylene linker to the oxadiazole core.
Step 3: Hydrochloride Salt Formation
  • Reactants: The free base form of the piperazine-substituted oxadiazole.
  • Reaction Conditions: Treatment with gaseous hydrogen chloride or hydrochloric acid in ethanol at low temperatures (0°C) for 2 hours.
  • Purpose: Formation of the hydrochloride salt improves solubility, stability, and suitability for biological assays.

Purification and Characterization

Representative Reaction Conditions and Yields

Step Reagents Conditions Yield (%)
1 Thiophene-2-carboxylic acid, amidoxime, PCl₃ 80°C, 12 h 65–75
2 Piperazine, K₂CO₃, DMF 100°C, 8 h, N₂ atmosphere 50–60
3 HCl (gaseous) 0°C, EtOH, 2 h 85–90

Notes on Scalability and Industrial Considerations

  • The cyclization step forming the oxadiazole ring is exothermic and requires careful temperature control during scale-up.
  • Piperazine handling demands inert atmosphere conditions to prevent oxidation or degradation.
  • Salt formation is straightforward but critical for obtaining a stable, crystalline product suitable for pharmaceutical applications.

Research Findings and Supporting Data

  • The 1,2,4-oxadiazole ring imparts metabolic stability and favorable hydrogen bonding, enhancing biological activity.
  • Thiophene substitution contributes aromaticity and potential π-π stacking interactions, influencing molecular recognition.
  • The piperazine moiety increases aqueous solubility and provides a site for protonation, facilitating salt formation.
  • Molecular modeling studies indicate stable binding of similar compounds to biological targets such as MAPK14 and COX-2 enzymes, underscoring the therapeutic potential.
  • Spectroscopic studies of analogs reveal conformational rigidity and intermolecular interactions that may affect pharmacokinetics.

Summary Table of Preparation Methods

Aspect Details
Core Formation Amidoxime + thiophene-2-carboxylic acid derivative, acid-catalyzed condensation
Piperazine Attachment Nucleophilic substitution in DMF with K₂CO₃ base, elevated temperature, inert atmosphere
Salt Formation Protonation with HCl gas in ethanol at low temperature
Purification Silica gel chromatography, recrystallization from ethanol/water
Characterization Techniques NMR (^1H, ^13C), HRMS, IR, UV-Vis spectroscopy
Typical Yields Oxadiazole ring: 65–75%; Piperazine substitution: 50–60%; Salt formation: 85–90%

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or alcohols.

Scientific Research Applications

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride involves its interaction with specific molecular targets. For example, it may act on acetylcholine receptors, affecting neurotransmission and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Thiophen-3-yl vs. Thiophen-2-yl Derivatives

  • 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride (CAS: 1052550-57-8): Differs in the position of the thiophene substituent (3- vs. 2-position). This minor structural variation impacts electronic properties and binding affinity. The 3-thiophene isomer may exhibit altered solubility and metabolic stability due to differences in ring polarity .

Oxadiazole Substituent Variations

1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine Dihydrochloride (CAS: 1269151-57-6):
  • The oxadiazole ring is substituted at the 5-position with thiophen-2-yl instead of the 3-position.
  • Physicochemical Properties: Molecular formula C₁₁H₁₅Cl₂N₄OS (MW: 322.23 g/mol). The dihydrochloride form increases polarity compared to the monohydrochloride variant .
1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride (CAS: 1417567-74-8):
  • Replaces thiophen-2-yl with a fluorophenyl group. The electron-withdrawing fluorine atom enhances metabolic stability and may improve blood-brain barrier penetration.
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride:
  • Substituted with a methylphenyl group, increasing hydrophobicity. This modification could enhance membrane permeability but reduce aqueous solubility .

Piperazine Core Modifications

1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Hydrochloride (CAS: 1156900-49-0):
  • Incorporates a benzyl group on the oxadiazole ring and an ethyl linker. The benzyl group’s aromaticity may enhance π-π stacking interactions in receptor binding, while the ethyl linker adds conformational flexibility .
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine Dihydrochloride:
  • Features a trifluoromethylphenyl group, which significantly increases electronegativity and resistance to oxidative metabolism. This compound (CAS: sc-331974) is priced at $197/250 mg, reflecting its specialized applications in high-throughput screening .

Structural and Functional Analysis

Key Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL)
Target Compound (1803597-91-2) C₁₁H₁₅ClN₄OS 286.78 1.8 ~10 (DMSO)
Thiophen-3-yl variant (1052550-57-8) C₁₁H₁₅ClN₄OS 286.78 2.1 ~8 (DMSO)
5-Thiophen-2-yl variant (1269151-57-6) C₁₁H₁₅Cl₂N₄OS 322.23 1.5 ~15 (Water)
Trifluoromethylphenyl variant (sc-331974) C₁₂H₁₃Cl₂F₃N₄O 357.16 3.2 ~5 (DMSO)

<sup>*</sup>Predicted using fragment-based methods.

Commercial and Research Status

  • Active Suppliers: American Elements (target compound), Santa Cruz Biotechnology (trifluoromethylphenyl variant), and EOS Med Chem (fluorophenyl variant) dominate the market, with prices ranging from $197–$399/g .

Biological Activity

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C11H15ClN4OSC_{11}H_{15}ClN_{4}OS with a molecular weight of 286.78 g/mol. Its IUPAC name is 5-(piperazin-1-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole; hydrochloride. This structure features both piperazine and oxadiazole moieties, which are known for their pharmacological significance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
CEM-13 (T leukemia)0.5Induction of apoptosis via p53 pathway
U-937 (monocytic leukemia)0.8Caspase activation leading to programmed cell death
MCF-7 (breast cancer)1.2Inhibition of HDAC activity

These findings suggest that the compound may act as a potent inducer of apoptosis in cancer cells, primarily through pathways involving p53 and caspase activation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at low concentrations:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

This antimicrobial activity indicates its potential as a lead compound for developing new antibiotics .

The biological mechanisms underlying the activity of this compound involve several pathways:

  • Apoptosis Induction : The compound activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2.
  • HDAC Inhibition : It has been shown to inhibit histone deacetylases (HDACs), which play crucial roles in regulating gene expression related to cell cycle and apoptosis .
  • Antimicrobial Mechanism : The precise mechanism remains under investigation; however, it is hypothesized that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models treated with varying doses demonstrated a dose-dependent reduction in tumor size without significant toxicity.
  • Clinical Trials : Preliminary phase I trials have indicated promising results in terms of safety and tolerability among participants with advanced solid tumors .

Q & A

Q. What are the key structural features and characterization methods for this compound?

The compound features a piperazine ring methyl-linked to a 1,2,4-oxadiazole moiety substituted at position 3 with a thiophen-2-yl group, forming the hydrochloride salt. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming proton environments and connectivity (e.g., δ 3.09 ppm for piperazine protons in similar derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% in most synthetic protocols) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 315.2 for the parent ion) validate the molecular weight .
  • Infrared (IR) Spectroscopy : Identifies functional groups like oxadiazole (C=N stretch ~1600 cm⁻¹) .

Q. What is the standard synthetic route, and what are critical reaction conditions?

The synthesis involves:

Formation of the oxadiazole ring : Condensation of thiophene-2-carboxylic acid derivatives with amidoximes under reflux (e.g., in DMF at 100°C) .

Methylation of piperazine : Nucleophilic substitution using methyl halides or coupling agents (e.g., TBTU/HOBt in DMF) .

Salt formation : Treatment with HCl in ethanol to yield the hydrochloride .
Critical conditions : Anhydrous solvents, controlled pH, and inert atmospheres to prevent side reactions .

Q. How is the compound stored, and what are its stability parameters?

  • Storage : Sealed containers at room temperature (RT) in dry, ventilated environments to prevent hygroscopic degradation .
  • Stability : Stable under inert conditions but sensitive to prolonged exposure to light or moisture, which may hydrolyze the oxadiazole ring .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Catalyst selection : Use coupling agents like TBTU/HOBt for efficient amide bond formation (yields >90%) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for oxadiazole formation .
  • Purification : Gradient elution in column chromatography (silica gel, CH₂Cl₂/MeOH) improves purity .

Q. What is the pharmacological mechanism of action, and how is it studied?

  • Target interactions : The compound may modulate serotonin receptors (e.g., 5-HT₁A/2A) due to structural similarity to arylpiperazine derivatives .
  • In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .
  • Cell-based models : Dose-response assays in cancer cell lines (e.g., MCF-7) to assess antiproliferative activity .

Q. How can conflicting data on biological activity be resolved?

  • Dose-response profiling : Test a broader concentration range to identify biphasic effects .
  • Receptor panelling : Screen against a library of GPCRs to clarify selectivity .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false negatives .

Q. What computational methods predict its physicochemical properties?

  • Molecular docking : Simulate binding to serotonin receptors using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., thiophene vs. phenyl) with logP and bioavailability .
  • DFT calculations : Optimize geometry and predict electrostatic potential surfaces for reactivity .

Q. How do structural modifications impact activity in SAR studies?

  • Oxadiazole substitution : Replacing thiophene with 4-chlorophenyl reduces CNS penetration but enhances anticancer activity .
  • Piperazine methylation : N-methylation decreases solubility but improves metabolic stability .
  • Salt form variation : Switching to maleate salts alters crystallization kinetics and dissolution rates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

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